(3S)-3-hydroxy-3-phenylpropanenitrile

Biocatalysis Asymmetric Reduction Chemoselectivity

(3S)-3-Hydroxy-3-phenylpropanenitrile, also referred to as (S)-3-hydroxy-3-phenylpropanenitrile, is an enantiomerically enriched chiral building block belonging to the class of β‑hydroxy nitriles (molecular formula C₉H₉NO, molecular weight 147.17). Its stereogenic center at the β‑carbon bearing both a hydroxyl and a phenyl substituent makes it a critical intermediate in the asymmetric synthesis of several high-volume active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) (S)-fluoxetine.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 132203-26-0
Cat. No. B2670481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-hydroxy-3-phenylpropanenitrile
CAS132203-26-0
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC#N)O
InChIInChI=1S/C9H9NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1
InChIKeyHILDHWAXSORHRZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3S)-3-Hydroxy-3-phenylpropanenitrile (CAS 132203-26-0): Chiral β‑Hydroxy Nitrile Intermediate for Antidepressant API Synthesis


(3S)-3-Hydroxy-3-phenylpropanenitrile, also referred to as (S)-3-hydroxy-3-phenylpropanenitrile, is an enantiomerically enriched chiral building block belonging to the class of β‑hydroxy nitriles (molecular formula C₉H₉NO, molecular weight 147.17) [1]. Its stereogenic center at the β‑carbon bearing both a hydroxyl and a phenyl substituent makes it a critical intermediate in the asymmetric synthesis of several high-volume active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) (S)-fluoxetine [2]. The compound is typically supplied with a purity of ≥95% and an enantiomeric excess (ee) of ≥97.5% for advanced pharmaceutical research and manufacturing applications [3]. Its value lies in its ability to install the correct (S)-configuration early in the synthetic route, enabling a convergent, high-yielding approach to the final chiral drug substance.

Why (3S)-3-Hydroxy-3-phenylpropanenitrile (CAS 132203-26-0) Cannot Be Replaced by the Racemate or (R)-Enantiomer in SSRI Synthesis


In the context of stereospecific drug manufacturing, (3S)-3-hydroxy-3-phenylpropanenitrile is not functionally interchangeable with its racemic form or the (R)-enantiomer (CAS 100306-33-0). The downstream pharmaceutical targets, (S)-fluoxetine and (R)-tomoxetine, require opposite and non-overlapping absolute configurations at the benzylic alcohol center [1]. Substituting with the racemic mixture introduces an equimolar amount of the undesired (R)-enantiomer, which, if carried through to the API stage, would constitute an impurity that must be rigorously controlled according to ICH guidelines, potentially compromising pharmacological activity or safety [2]. Moreover, the use of the incorrect antipode, such as employing (S)-alcohol in the (R)-tomoxetine pathway, leads to a complete failure of the synthetic route to deliver the biologically active stereoisomer. Therefore, procurement of the enantiopure (S)- or (R)-building block is a strict requirement for ensuring final API stereochemical identity, regulatory compliance, and the avoidance of costly chiral resolution steps downstream.

(3S)-3-Hydroxy-3-phenylpropanenitrile (CAS 132203-26-0): Quantitative Evidence for Differentiated Selection in Chiral Synthesis


Low-Temperature Baker's Yeast Bioreduction Enables Exclusive (S)-Selectivity vs. Room-Temperature Alkylation Mixtures

At 4 °C, the baker's yeast-mediated reduction of 3-oxo-3-phenylpropanenitrile yields exclusively the (S)-enantiomer, 3-hydroxy-3-phenylpropanenitrile, in 59% isolated yield [1]. This contrasts sharply with the reaction conducted at room temperature in an aqueous medium, which produces a 2:1 mixture of the desired (S)-hydroxy nitrile and the undesired α-ethylated side product [1]. At room temperature in organic solvent, the alkylated product becomes dominant (40% yield) with the (S)-alcohol isolated in only 10% yield [1]. Therefore, for procurement purposes, the low-temperature biocatalytic route is uniquely validated to deliver a product free of the α-ethylated impurity.

Biocatalysis Asymmetric Reduction Chemoselectivity

Lipase-Catalyzed Kinetic Resolution Achieves >99% Enantioselectivity for (S)-Enantiomer Isolation

A kinetic resolution approach using immobilized lipase PS-C 'Amano' II in hydrophobic solvents (e.g., diisopropyl ether, toluene, hexane) achieved enantioselectivity of >99% for the (S)-alcohol [1]. The process involves the transesterification of the racemic mixture, leaving the desired (S)-enantiomer unreacted while the (R)-enantiomer is converted to the corresponding acetate, facilitating straightforward separation [1]. In a separate study, the use of lipase from Pseudomonas fluorescens immobilized on amine-modified silica with the ionic liquid [BMIM]Cl resulted in a process efficiency of 97.4% and an enantiomeric excess of 79.5% for the (S)-enantiomer [2].

Kinetic Resolution Lipase Biocatalysis Enantioselective Transesterification

Engineered E. coli Whole-Cell Biocatalyst Enables High-ee Production of Both (S)- and (R)-Enantiomers

Screening of a library of 20 overexpressed baker's yeast reductases in E. coli identified four enzymes capable of reducing 3-oxo-3-phenylpropanenitrile [1]. By selecting the appropriate reductase, both the (S)- and (R)-enantiomers of 3-hydroxy-3-phenylpropanenitrile could be prepared with high enantiomeric excess (specific ee values not disclosed in the abstract, but described as 'high') [1]. Crucially, the E. coli whole-cell system was optimized to nearly eliminate the competing α-ethylation side reaction, which plagues traditional baker's yeast reductions at ambient temperature [1]. This system demonstrates a formal biocatalytic synthesis of both antipodes of fluoxetine and atomoxetine [1]. Data from the BRENDA enzyme database for the enzyme EC 1.1.1.320 shows that the reduction of 3-oxo-3-phenylpropanenitrile proceeds with 95% yield and 95% ee for the (S)-enantiomer [2].

Whole-Cell Biocatalysis Protein Engineering Enantioselective Reduction

Fungal Bioreduction with Curvularia lunata Yields (S)-Enantiomer with 88% ee, Demonstrating Alternative Biocatalyst

The fungus Curvularia lunata CECT 2130 reduces 3-oxo-3-phenylpropanenitrile (1a) to yield (S)-3-hydroxy-3-phenylpropanenitrile (2a) with 88% enantiomeric excess (ee) [1]. However, the reaction also produces a nearly equimolar amount of the α-ethylated side product (3a) when ethanol is used as a cosolvent [1]. This contrasts with the exclusive (S)-selectivity observed with baker's yeast at 4 °C (100% ee, 59% yield) but highlights an alternative fungal system that can be further optimized. The study demonstrates that substituting methanol for ethanol as a cosolvent improves chemoselectivity, underscoring the critical importance of reaction engineering in achieving high-purity (S)-enantiomer [1].

Fungal Biocatalysis Asymmetric Reduction Chemoselectivity

(3S)-3-Hydroxy-3-phenylpropanenitrile (CAS 132203-26-0): Primary Research and Industrial Application Scenarios


Asymmetric Synthesis of (S)-Fluoxetine Hydrochloride (Prozac™)

This is the primary and most commercially significant application for the (S)-enantiomer. The (S)-3-hydroxy-3-phenylpropanenitrile is converted via reduction of the nitrile group to the corresponding primary amine, followed by etherification to yield (S)-fluoxetine [1]. The use of enantiopure starting material ensures the final API possesses the correct (S)-stereochemistry, which is essential for its pharmacological activity as a selective serotonin reuptake inhibitor. Procurement of this intermediate with a verified enantiomeric excess (typically ≥97.5%) is a critical quality requirement for any cGMP manufacturing campaign of (S)-fluoxetine [2].

Preparation of Chiral (S)-3-Amino-1-phenylpropan-1-ol Derivatives

The nitrile functionality in (3S)-3-hydroxy-3-phenylpropanenitrile serves as a masked aminomethyl group. Reduction of the nitrile, typically with borane or lithium aluminum hydride, yields the corresponding (S)-3-amino-1-phenylpropan-1-ol [1]. This chiral amino alcohol is a versatile building block for the synthesis of a broad range of nitrogen-containing bioactive molecules, including chiral ligands for asymmetric catalysis and intermediates for other CNS-targeting pharmaceuticals.

Chiral Building Block for Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

In early-stage drug discovery, the (S)-enantiomer of this β-hydroxy nitrile is used as a privileged scaffold for generating diverse compound libraries. Its compact structure featuring a chiral alcohol, a phenyl ring, and a synthetically versatile nitrile allows for rapid diversification through alkylation, acylation, or cycloaddition reactions [1]. For medicinal chemistry campaigns exploring chiral SAR, obtaining the single enantiomer is mandatory to avoid confounding biological data with the effects of the opposite antipode.

Enzymatic Process Development and Biocatalyst Engineering Studies

The asymmetric reduction of 3-oxo-3-phenylpropanenitrile to the (S)-enantiomer is a widely used model reaction for evaluating new ketoreductases (KREDs), alcohol dehydrogenases (ADHs), and whole-cell biocatalysts [1]. The compound's susceptibility to a competing α-ethylation side reaction makes it an excellent probe for assessing chemoselectivity in enzyme engineering efforts [2]. Researchers developing novel biocatalytic platforms frequently use the (S)-enantiomer as a reference standard to calibrate analytical methods (e.g., chiral HPLC or SFC) for quantifying enantiomeric excess and process impurities.

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